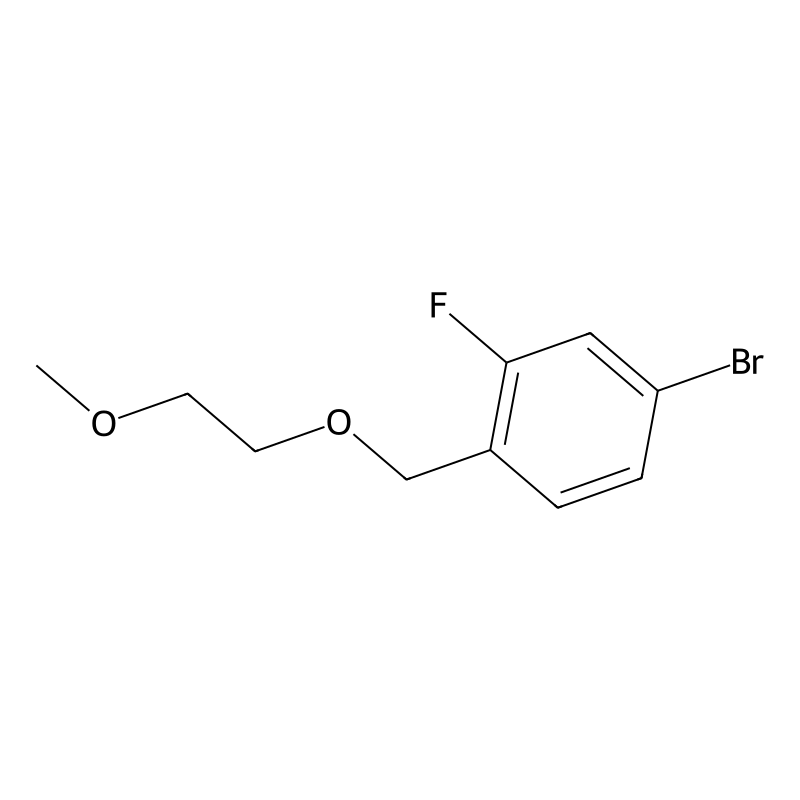4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- This compound can be used as a reagent in the synthesis of other chemical compounds . Its specific properties, such as its molecular weight and structure, make it useful in a variety of chemical reactions .
- It can be used to form a Grignard reagent, which is a type of organomagnesium compound that is commonly used in organic chemistry . Grignard reagents are particularly useful for forming carbon-carbon bonds, which are key to the synthesis of a wide range of organic compounds .
- The Grignard reagent formed from this compound can be used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticide Flusilazole .
- While not directly related to “4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene”, similar compounds like indole derivatives have shown potential in pharmaceutical research, including antiviral activity . It’s possible that this compound could have similar applications, but further research would be needed to confirm this.
Chemical Synthesis
Preparation of Grignard Reagents
Pesticide Synthesis
Pharmaceutical Research
- This compound can be used in the preparation of Enzalutamide, a medication used in the treatment of prostate cancer . The process involves several steps, including the preparation of 4-bromo-2-fluoro-N-methyl benzamide .
- Similar compounds, such as 1-Bromo-4-fluorobenzene, are commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It’s possible that “4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene” could be used in a similar manner.
Preparation of Enzalutamide
Suzuki-Miyaura Coupling Reaction
4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, alongside a methoxyethoxy side chain. Its molecular formula is C₉H₁₀BrFO₂, with a molecular weight of approximately 249.08 g/mol. This compound is notable for its unique combination of halogenated and ether functionalities, which may influence its chemical reactivity and biological properties .
The chemical behavior of 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene can be influenced by its functional groups. Common reactions may include:
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles.
- Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the benzene ring.
- Deprotection Reactions: The methoxyethoxy group can be hydrolyzed under acidic or basic conditions to yield a hydroxymethyl derivative.
The synthesis of 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene can be approached through several methods:
- Bromination and Fluorination:
- Starting from a suitable benzene derivative, bromination can be performed using bromine in the presence of a catalyst, followed by fluorination using reagents such as Selectfluor.
- Etherification:
- The methoxyethoxy group can be introduced via etherification reactions using appropriate alkyl halides and alcohols under acidic conditions.
- Methylation:
- Methylation of the resulting compound can be achieved through standard methylation techniques such as using dimethyl sulfate or methyl iodide in the presence of a base.
4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene has potential applications in various fields:
- Pharmaceuticals: As a building block in drug design due to its unique structural features.
- Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
The versatility of this compound makes it an interesting candidate for further research and development.
Interaction studies involving 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene are crucial for understanding its behavior in biological systems. Potential areas of study include:
- Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its pharmacological potential.
- Metabolic Pathways: Understanding how it is metabolized in vivo can help predict its efficacy and safety profile.
Several compounds share structural similarities with 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | 439814-87-6 | 0.86 |
| (5-Bromo-2-fluorophenyl)methanol | 99725-13-0 | 0.92 |
| 1-Bromo-4-(2-methoxyethoxy)methylbenzene | 337535-43-0 | 0.88 |
| (3-Bromo-2,5-difluorophenyl)methanol | 1159186-56-7 | 0.83 |
| 4-Bromo-2-fluoro-6-methoxybenzaldehyde | 856767-09-4 | 0.69 |
This table illustrates that while these compounds share certain structural features, the presence of specific substituents in 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene may confer unique properties and reactivities that differentiate it from others.








